

Spectroscopic Data Comparison: 4-Fluoro-3-nitrophenylacetic Acid and Structural Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Fluoro-3-nitrophenylacetic acid*

Cat. No.: *B067054*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Profile of **4-Fluoro-3-nitrophenylacetic Acid**

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide offers a comparative analysis of the spectroscopic data for **4-Fluoro-3-nitrophenylacetic acid**, a compound of interest for various applications, against its structurally related analogs. While direct experimental spectroscopic data for **4-Fluoro-3-nitrophenylacetic acid** is not readily available in public databases, this guide provides a predictive overview based on the established data of similar compounds. This comparison aims to facilitate the identification and characterization of **4-Fluoro-3-nitrophenylacetic acid** in experimental settings.

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for key structural analogs of **4-Fluoro-3-nitrophenylacetic acid**. This data serves as a reference for predicting the spectral characteristics of the target compound.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Fluoro-3-nitrophenylacetic acid (Predicted)	CDCl ₃	Due to the electron-withdrawing effects of the nitro and fluoro groups, the aromatic protons are expected to be downfield. The methylene protons adjacent to the carboxylic acid would likely appear as a singlet.
3-Nitrophenylacetic acid[1]	CDCl ₃	11.22-10.70 (br s, 1H, COOH), 8.20-8.11 (m, 2H, Ar-H), 7.61 (t, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 3.78 (s, 2H, CH ₂)
(4-Nitrophenyl)acetic acid[2]	-	Data available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid[3]	-	Data available in spectral databases.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
4-Fluoro-3-nitrophenylacetic acid (Predicted)	CDCl ₃	The carbon attached to the fluorine atom is expected to show a large C-F coupling constant. The carbons of the aromatic ring will be influenced by the substituents, and the carbonyl carbon of the carboxylic acid will appear significantly downfield.
3-Nitrophenylacetic acid[4]	-	Data available in spectral databases.
(4-Nitrophenyl)acetic acid Sodium Salt[5]	-	Data available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid[3]	-	Data available in spectral databases.

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorptions (cm ⁻¹)
4-Fluoro-3-nitrophenylacetic acid (Predicted)	KBr Pellet	Expected to show characteristic peaks for O-H stretching of the carboxylic acid (broad), C=O stretching, C-F stretching, and asymmetric and symmetric stretching of the NO ₂ group.
3-Nitrophenylacetic acid[6][7]	KBr Wafer	Data available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid[3][8][9]	KBr	Data available in spectral databases.

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M] ⁺ or [M-H] ⁻ (m/z)
4-Fluoro-3-nitrophenylacetic acid	ESI-MS	Expected [M-H] ⁻ at m/z 198.02
3-Nitrophenylacetic acid ^{[6][10]}	EI	181 (M ⁺)
(4-Nitrophenyl)acetic acid ^[2]	GC-MS	Data available in spectral databases.
4-Hydroxy-3-nitrophenylacetic acid ^{[3][9]}	EI	Data available in spectral databases.

Experimental Protocols

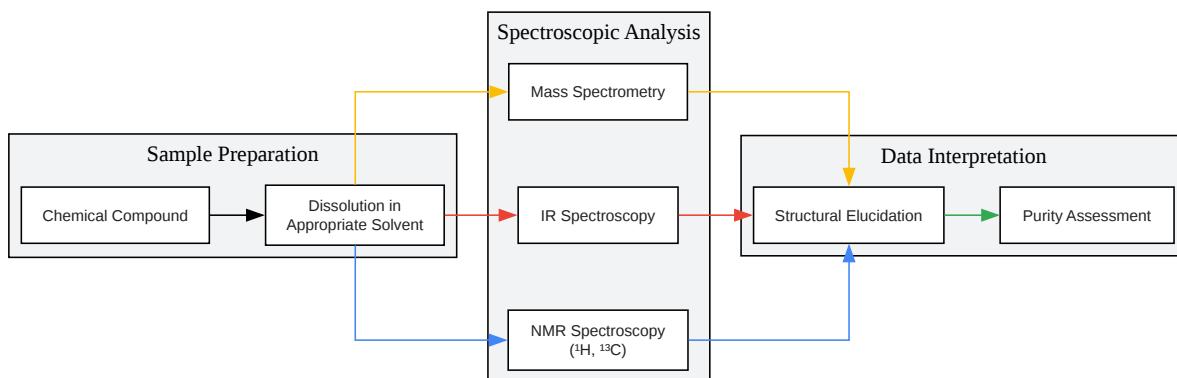
Standard spectroscopic techniques are employed for the characterization of small organic molecules like **4-Fluoro-3-nitrophenylacetic acid** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- ¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded to identify the chemical shifts of all unique carbon atoms.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.


- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.
- Data Acquisition: For ESI, the analysis is typically performed in negative ion mode to observe the deprotonated molecule $[\text{M}-\text{H}]^-$. For EI, the molecular ion $[\text{M}]^+$ and characteristic fragment ions are observed.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-NITROPHENYLACETIC ACID(1877-73-2) ^1H NMR [m.chemicalbook.com]
- 2. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-NITROPHENYLACETIC ACID(1877-73-2) ^{13}C NMR spectrum [chemicalbook.com]
- 5. 4-NITROPHENYLACETIC ACID SODIUM SALT(7063-24-3) ^{13}C NMR spectrum [chemicalbook.com]
- 6. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-NITROPHENYLACETIC ACID(1877-73-2) IR Spectrum [chemicalbook.com]
- 8. 4-HYDROXY-3-NITROPHENYLACETIC ACID(10463-20-4) IR Spectrum [chemicalbook.com]
- 9. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]
- 10. 3-NITROPHENYLACETIC ACID(1877-73-2) MS [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data Comparison: 4-Fluoro-3-nitrophenylacetic Acid and Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b067054#spectroscopic-data-for-4-fluoro-3-nitrophenylacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com